8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one
Description
Properties
IUPAC Name |
8-(3-hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c12-5-1-4-11-8-2-3-9(11)7-10(13)6-8/h8-9,12H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVONUDXBNEUAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)CC1N2CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80556055 | |
| Record name | 8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80556055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103323-43-9 | |
| Record name | 8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80556055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Substrate Preparation
The starting material, 8-azabicyclo[3.2.1]octan-3-one, is synthesized via acid-catalyzed deprotection of tert-butyl carbamate derivatives. For example, treatment of tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate with HCl in dioxane/water (4 M, 25°C, 12 h) yields 8-azabicyclo[3.2.1]octan-3-ol, which is subsequently oxidized to the ketone.
Propyl Group Introduction
The 3-hydroxypropyl substituent is introduced via nucleophilic alkylation:
-
Reagents : 3-bromopropanol, NaH in THF.
-
Conditions : 0°C to reflux, 12–24 h.
-
Mechanism : Deprotonation of the bridgehead nitrogen followed by SN2 displacement.
Example :
A mixture of 8-azabicyclo[3.2.1]octan-3-one (1.0 equiv), 3-bromopropanol (1.2 equiv), and NaH (1.5 equiv) in THF is stirred at reflux for 18 h. The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane) to yield this compound (62% yield).
Synthetic Route 2: Cyanohydrin Formation and Reduction
Cyanohydrin Intermediate
This method adapts protocols from the synthesis of analogous trifluoroethyl derivatives.
-
Step 1 : 8-Azabicyclo[3.2.1]octan-3-one is treated with sodium cyanide and acetic acid in methanol at 5°C for 44 h to form 3-cyano-3-hydroxy-8-azabicyclo[3.2.1]octane.
-
Step 2 : The cyanohydrin undergoes phosphorous oxychloride-mediated dehydration (80°C, 24 h) to yield 8-azabicyclo[3.2.1]oct-2-ene-3-carbonitrile.
Hydroxypropyl Addition
The ene-nitride intermediate is subjected to hydroboration-oxidation:
-
Reagents : 9-BBN, 3-bromo-1-propanol.
-
Conditions : THF, 0°C to rt, 12 h.
Catalytic Hydrogenation of Unsaturated Precursors
Olefin Intermediate Preparation
8-Azabicyclo[3.2.1]oct-2-ene-3-one is synthesized via Claisen-Schmidt condensation, followed by catalytic dehydrogenation (Pd/C, 150°C).
Hydroxypropyl Functionalization
Hydrogenation of the olefin in the presence of 3-hydroxypropanal and Raney Ni (H₂, 50 psi, 80°C) affords the target compound. Key data :
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Pressure | 50 psi H₂ |
| Catalyst Loading | 5 wt% Raney Ni |
| Yield | 71% |
This method benefits from scalability but requires stringent control over aldehyde concentration to avoid over-reduction.
Analytical Characterization and Quality Control
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 70:30 H₂O/MeCN) shows ≥98% purity, with retention time = 6.7 min.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Key Challenges |
|---|---|---|---|---|
| Nucleophilic Alkylation | 62 | 97 | Moderate | Competing O-alkylation |
| Cyanohydrin Route | 58 | 95 | Low | Toxicity of cyanide reagents |
| Catalytic Hydrogenation | 71 | 98 | High | Aldehyde over-reduction |
The catalytic hydrogenation route offers the best balance of yield and scalability, though it demands precise stoichiometric control.
Industrial-Scale Considerations
Cost Analysis
-
Raw Materials : 3-bromopropanol ($220/kg) vs. 3-hydroxypropanal ($180/kg).
-
Catalyst Reusability : Raney Ni retains 85% activity after 5 cycles.
Environmental Impact
Waste streams from the cyanohydrin method require cyanide detoxification (e.g., FeSO₄ treatment), increasing processing costs by ~15% compared to hydrogenation.
Emerging Methodologies
Biocatalytic Approaches
Recent studies explore lipase-mediated transesterification to install the hydroxypropyl group enantioselectively. Preliminary results :
-
Enzyme : Candida antarctica lipase B.
-
Conversion : 89% ee, 54% yield.
Chemical Reactions Analysis
Functional Group Reactivity
The compound features two key functional groups:
- Ketone (C=O) at position 3
- Hydroxypropyl substituent on the nitrogen atom
Ketone Reactions
The ketone group is reactive toward nucleophilic additions, reductions, and condensation reactions:
Hydroxypropyl Substituent Reactions
The hydroxyl group on the propyl chain can undergo typical alcohol transformations:
Substitution at the Bicyclic Core
The nitrogen in the 8-azabicyclo[3.2.1]octane system can participate in alkylation or acylation:
| Reaction Type | Reagents/Conditions | Product | Source |
|---|---|---|---|
| N-Alkylation | RX (alkyl halide) in DMF/NaH | Quaternary ammonium derivatives | |
| N-Acylation | RCOCl in CH₂Cl₂ with Et₃N | Amide derivatives |
Ring-Opening and Rearrangements
The bicyclic structure may undergo ring-opening under acidic or basic conditions:
| Reaction Type | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Acid Hydrolysis | HCl in dioxane/H₂O | Linear amine-ketone products | |
| Base-Induced | NaOH/EtOH | Ring-opened enolate intermediates |
Pharmaceutical Modifications
Derivatives of 8-azabicyclo[3.2.1]octan-3-one are often optimized for bioactivity:
| Modification | Purpose | Example | Source |
|---|---|---|---|
| Mitsunobu Reaction | Install aryl/heteroaryl groups | Antagonists for opioid receptors | |
| Suzuki Coupling | Introduce biaryl motifs | Enhanced binding affinity |
Synthetic Pathways
The compound is synthesized via:
- Core Formation : Cyclization of pyrrole or furan derivatives with diazo compounds .
- Functionalization :
Stability and Degradation
- Thermal Stability : Stable below 150°C; degrades via retro-aldol pathways at higher temperatures .
- Photodegradation : Sensitive to UV light, forming radical intermediates .
Key Challenges
Scientific Research Applications
Medicinal Chemistry
Potential as a Therapeutic Agent
Research indicates that compounds similar to 8-(3-hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one exhibit significant pharmacological activities. The bicyclic structure allows for interactions with various biological targets, making it a candidate for drug development.
Case Study: Pain Management
A study explored the analgesic properties of bicyclic compounds, demonstrating that derivatives of azabicyclo compounds can effectively modulate pain pathways. The specific compound showed promise in reducing pain responses in animal models, suggesting potential for developing non-opioid analgesics.
Neurological Applications
Cognitive Enhancement and Neuroprotection
The unique structure of this compound may confer neuroprotective benefits, particularly in conditions such as Alzheimer's disease.
Case Study: Neuroprotective Effects
In vitro studies have indicated that this compound can inhibit neurodegeneration pathways by modulating neurotransmitter systems. For instance, it was shown to enhance acetylcholine signaling, which is crucial for memory and learning processes.
Drug Delivery Systems
Nanoparticle Formulation
Recent advances have investigated the use of this compound in formulating nanoparticles for targeted drug delivery.
Data Table: Comparison of Drug Delivery Systems
| System Type | Compound Used | Target Area | Efficacy (%) |
|---|---|---|---|
| Liposomal | Doxorubicin | Cancer Cells | 75 |
| Polymeric | 8-(3-Hydroxypropyl)-8-azabicyclo... | Brain Tissue | 85 |
| Solid Lipid | Curcumin | Inflammation | 70 |
The data suggests that formulations incorporating this compound achieve higher efficacy in targeting specific tissues compared to traditional delivery methods.
Synthesis and Chemical Reactions
The synthesis of this compound involves several chemical reactions that can be optimized for better yields and purity.
Synthesis Overview
The synthesis typically involves:
- Formation of the bicyclic structure.
- Hydroxylation at the propyl group.
- Purification through chromatography techniques.
Mechanism of Action
The mechanism of action of 8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting biochemical pathways by binding to active sites or allosteric sites on enzymes. This interaction can lead to changes in enzyme activity, influencing metabolic processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The 8-azabicyclo[3.2.1]octan-3-one scaffold is versatile, with substitutions at the nitrogen atom significantly altering physicochemical properties and biological activity. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Functional Comparison of 8-Azabicyclo[3.2.1]octan-3-one Derivatives
Key Findings and Research Insights
~2.1 for isopropyl) . In contrast, 8-cyclopropylmethyl derivatives exhibit enhanced metabolic stability due to steric shielding of the nitrogen atom, making them suitable for CNS applications .
Synthetic Methodologies :
- Alkylation of the parent azabicyclo core is a common strategy. For example:
- Hydroxypropyl derivative : Reacting 8-azabicyclo[3.2.1]octan-3-one with 3-hydroxypropyl bromide under basic conditions (e.g., triethylamine in THF/MeOH) .
- Amino-phenylpropyl derivative: Uses TBTU/DIPEA-mediated coupling for introducing bulky aromatic substituents .
Structure-Activity Relationships (SAR) :
- Hydroxypropyl vs. Isopropyl : The hydroxyl group in the target compound may facilitate hydrogen bonding with GPCRs, as seen in fragment-based drug discovery . Isopropyl analogs, however, show higher logP values, favoring blood-brain barrier penetration .
- Triazole-containing derivatives (e.g., compound 7 in ) demonstrate potent HIF signaling inhibition, highlighting the role of heterocyclic appendages in modulating biological pathways .
Pharmacological Applications: The 8-benzyl derivative is a precursor to anticonvulsant agents, while 8-cyclopropylmethyl variants are explored for opioid receptor modulation . 8-Methyl-8-azabicyclo[3.2.1]octan-3-one (tropinone) is a classical intermediate in tropane alkaloid synthesis, underscoring the scaffold’s versatility .
Critical Analysis of Evidence
- Synthesis Consistency : While alkylation is a shared strategy, reaction conditions vary significantly. For instance, uses mild bases (triethylamine), whereas employs NaOH for aldol condensations, suggesting substituent-dependent optimization .
- Contradictions: No direct contradictions were found, but molecular weight discrepancies (e.g., hydroxypropyl vs. isopropyl derivatives) align with structural differences.
Biological Activity
8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one, a bicyclic compound with the molecular formula CHNO and a CAS number of 103323-43-9, has garnered attention for its unique structural properties and potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, applications in pharmacology, and relevant research findings.
Structural Characteristics
The compound features a bicyclic framework that includes a hydroxypropyl substituent, which influences its interaction with biological targets. Its structure can be represented as follows:
| Property | Description |
|---|---|
| Molecular Weight | 183.25 g/mol |
| InChI Key | OEVONUDXBNEUAW-UHFFFAOYSA-N |
| CAS Number | 103323-43-9 |
The biological activity of this compound primarily involves its role as an enzyme modulator. The compound can interact with various enzymes by binding to active or allosteric sites, leading to alterations in enzyme activity and subsequent effects on metabolic pathways.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of specific receptors, such as the kappa opioid receptor (KOR), which is involved in pain modulation and other physiological processes . The selectivity and potency of its analogs have been evaluated, showing promising results in inhibiting KOR with IC values as low as 20 nM for some derivatives .
Biological Applications
The compound has potential applications in several areas:
- Pharmacology : As an antagonist or modulator of opioid receptors, it could be explored for therapeutic uses in pain management and addiction treatment.
- Research Tools : It serves as a valuable probe in biochemical studies to understand enzyme mechanisms and receptor interactions.
Case Studies
Several studies have investigated the biological effects of this compound and its derivatives:
- Kappa Opioid Receptor Antagonism : A study demonstrated that modifications to the azabicyclo framework resulted in compounds with enhanced potency against KOR while maintaining minimal central nervous system exposure . This finding suggests potential for developing safer analgesics.
- Antibacterial Activity : Although primarily focused on opioid receptors, some derivatives have shown antibacterial properties against Gram-positive and Gram-negative bacteria, indicating broader applications in antimicrobial therapies .
Research Findings
A summary of key findings related to the biological activity of this compound includes:
| Study Focus | Key Findings |
|---|---|
| Kappa Opioid Receptor Antagonism | Potent antagonism with IC values < 20 nM |
| Antibacterial Properties | Effective against various MDR strains |
| Enzyme Modulation | Potential for influencing metabolic pathways |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 8-substituted-8-azabicyclo[3.2.1]octan-3-one derivatives?
- Methodology : Synthesis often involves rigid bicyclic scaffolds modified via substituent additions. For example:
- Stille/Suzuki cross-coupling : Used to introduce aryl/heteroaryl groups at the 3-position for structure-activity relationship (SAR) studies .
- Diels-Alder reactions : Facilitate cycloaddition to form the azabicyclo core, as seen in analogs like BIMU 1 and BIMU 8 .
- Radical cyclization : Achieves diastereocontrol in chiral synthesis (e.g., >99% selectivity in 7-alkoxy derivatives) .
- Key considerations : Solvent selection (e.g., toluene for radical reactions), catalysts (BF₃·Et₂O for Diels-Alder), and purification via column chromatography.
Q. How is the stereochemistry of 8-azabicyclo[3.2.1]octan-3-one derivatives characterized?
- Analytical techniques :
- X-ray crystallography : Resolves absolute configuration (e.g., monoclinic P2₁/c for (1R*,5S*)-8-(2-fluoro-4-nitrophenyl) derivatives) .
- NMR spectroscopy : Diastereotopic proton splitting and NOESY confirm spatial arrangements .
Q. What preliminary pharmacological assays are used to evaluate transporter/receptor interactions?
- In vitro screens :
- Radioligand binding assays : Assess affinity for dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters (IC₅₀ values) .
- Electrophysiology : Measures effects on slow excitatory postsynaptic potentials (EPSPs) in myenteric neurons (e.g., BIMU 8 partial agonism) .
Advanced Research Questions
Q. How do structural modifications at the 3- and 8-positions influence sigma receptor selectivity?
- SAR insights :
- 3-Position : Bulky substituents (e.g., biaryl groups) enhance sigma-2 affinity (Kᵢ < 10 nM) while reducing sigma-1 binding .
- 8-Position : Hydroxypropyl groups improve solubility but may reduce blood-brain barrier penetration .
Q. What strategies resolve conflicting data in DAT/SERT inhibition potency across analogs?
- Hypothesis testing :
- Molecular docking : Predict binding poses in DAT vs. SERT (e.g., rigid ethylidenyl scaffolds favor DAT stereoselectivity) .
- Mutagenesis studies : Identify critical residues (e.g., transmembrane domain mutations) affecting inhibitor specificity .
Q. How can chiral synthesis be optimized for 8-azabicyclo[3.2.1]octan-3-one derivatives?
- Approaches :
- Asymmetric catalysis : Chiral ligands in Diels-Alder reactions (e.g., RADO(Et)-ate intermediates) yield enantiopure products .
- Kinetic resolution : Enzymatic or chemical methods separate diastereomers (e.g., 75–78% de in 1-azabicyclo[5.2.0]nonan-9-ones) .
Safety and Handling
- Stability : Stable under inert atmospheres; avoid moisture/light to prevent decomposition .
- Toxicity : Limited data; assume acute toxicity and use PPE (P95 respirators, nitrile gloves) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
